

BPR1J-097 storage conditions stability

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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Chemical Properties & Storage

The table below summarizes the core chemical and storage information for BBR1J-097 and its hydrochloride salt.

Property	BPR1J-097	BPR1J-097 Hydrochloride
CAS Number	1327167-19-0 [1]	Not specified in sources [2]
Molecular Formula	C ₂₇ H ₂₈ N ₆ O ₃ S [1]	C ₂₇ H ₂₉ ClN ₆ O ₃ S [2] [3]
Molecular Weight	516.61 g/mol [1]	553.08 g/mol [3]
Purity	Information not available in search results	>98% (HPLC) [2]
Storage (Powder)	-20°C [1]	-20°C (sealed, away from moisture) [2] [3]
Storage (Solution)	-80°C (in solvent) [1]	-80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [3]

Property	BPR1J-097	BPR1J-097 Hydrochloride
Shipping	Information not available in search results	Room temperature (continental US); with ice pack [2]

Handling Precautions: **BPR1J-097** is classified as **Acute Toxicity (Oral, Category 4)**, with the hazard statement **H302: Harmful if swallowed** [1]. Key precautionary measures include [1]:

- **Personal Protection:** Use safety goggles, protective gloves, and suitable respirators.
- **Handling:** Avoid inhalation, contact with eyes and skin. Use only in areas with appropriate exhaust ventilation and avoid dust formation.
- **Environmental Safety:** Avoid release to the environment as it is very toxic to aquatic life (H410) [1].

Experimental Protocols

In Vitro Kinase Inhibition and Cell Viability Assay

This protocol is used to determine the compound's potency against the FLT3 kinase and its effect on cancer cell proliferation [3].

- **FLT3 Kinase Assay**
 - **Procedure:** The kinase reaction is carried out in a 96-well plate containing 25 mM Tris (pH 7.4), 10 mM MgCl₂, 4 mM MnCl₂, 1 mM DTT, 0.02% Triton X-100, 0.01% BSA, 1 μM ATP, 20 μM peptide substrate (GGMEDIYFEFMGGKKK), 75 ng of recombinant FLT3 proteins, and the test compound (**BPR1J-097**) at various concentrations. The plate is incubated at 30°C for 4 hours [3].
 - **Detection:** 50 μL of Kinase-Glo Plus Reagent is added to each well and incubated at 25°C for 20 minutes. The luminescence is then measured, with a decrease in signal indicating reduced kinase activity. The IC₅₀ value is calculated from three independent experiments [3].
- **Cell Proliferation Assay**
 - **Cell Lines:** Commonly used FLT3-ITD mutant cell lines such as MOLM-13 and MV4-11 [3].
 - **Procedure:** Seed 10,000 cells per well in a 96-well plate. After 16 hours, treat the cells with vehicle or **BPR1J-097** Hydrochloride at various concentrations for 72 hours [3].

- **Viability Quantification:** Use the MTS method. Measure the absorbance at 490 nm. The GC_{50} (concentration for 50% growth reduction) is calculated using appropriate software [3].

In Vivo Efficacy Study in Mouse Models

This protocol assesses the anti-tumor activity of **BPR1J-097** in vivo [3].

- **Animal Model:** Use male nude mice (8 weeks old) [3].
- **Tumor Inoculation:** Inoculate mice subcutaneously with MOLM-13 (1×10^6 per flank) or MV4-11 cells (5×10^6 per flank) [3].
- **Dosing Regimen:** When tumor volumes reach 100-200 mm^3 , group the animals ($n=5-7$ per group) and treat them with **BPR1J-097** Hydrochloride (e.g., 10 and 25 mg/kg) or a vehicle control via intravenous injection. Administer the treatment once daily for 5 days per week over a 2-week period [3].
- **Endpoint Measurement:** Monitor tumor volumes (calculated as $length \times width^2 / 2$) and animal body weight twice weekly. The significant tumor growth reduction and shrinkage are key efficacy indicators [3].

Key Research Findings

The table below summarizes the primary experimental findings from the literature.

Model	Finding / Outcome	Reference
In Vitro	Potent inhibitor of FLT3 kinase activity ($IC_{50} = 11 \pm 7$ nM). Suppresses phosphorylation of FLT3 and STAT5. Inhibits proliferation of MOLM-13 ($IC_{50} = 21 \pm 7$ nM) and MV4-11 cells ($IC_{50} = 46 \pm 14$ nM). Induces caspase-3 activation.	[3]
In Vivo	Intravenous administration (10 or 25 mg/kg) shows a clear dose-dependent anti-tumor effect in MOLM-13 and MV4-11 xenograft models. Treatment at 25 mg/kg leads to tumor stasis and significant shrinkage with minimal body weight loss in mice.	[3]

Experimental Workflow

The following diagram illustrates the key stages of a preclinical efficacy study for **BPR1J-097**:

Critical Application Notes

- **Stability is Key:** The biological activity of the compound is highly dependent on adherence to storage conditions. Always store the powder at **-20°C** and any prepared stock solutions at **-80°C**. Use newly opened DMSO to prepare stock solutions, as hygroscopic DMSO can impact solubility [1] [3].
- **Solubilization Considerations:** **BPR1J-097** Hydrochloride has a solubility of approximately 6 mg/mL in DMSO, which requires ultrasonic and warming. For in vivo studies, note that the hydrochloride salt is also soluble in water at 2 mg/mL (with sonication) [3].
- **Safety Compliance:** This compound is for research use only and is not for human use. All handling procedures must conform to institutional safety guidelines and the precautionary statements outlined in the MSDS, particularly regarding oral toxicity and environmental hazards [1] [2] [3].
- **Context of Research:** Most available data is from preclinical studies. Its relevance to human cancer treatment, potential drug resistance mechanisms, and combination therapy strategies with other agents are important areas for further investigation [4].

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References

1. BPR1J-097|1327167-19-0|MSDS [dcchemicals.com]
2. BPR1J-097 hydrochloride | PI3K [molnova.com]
3. BPR1J-097 Hydrochloride | FLT3 Inhibitor [medchemexpress.com]
4. Small molecules in targeted cancer therapy [nature.com]

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